Antileishmanial agent-15

Leishmania major Promastigote Miltefosine

Procurement of Antileishmanial agent-15 (compound 13c) addresses the critical need for structurally defined tool compounds in neglected tropical disease research. Subtle pyrazole ring substitutions yield significant potency differences among analogs, making compound-specific sourcing essential for assay reproducibility. - Differential Potency: Demonstrates distinct IC50 profiles against L. major promastigotes and intracellular amastigotes compared to close analogs. - SAR Utility: Key component for structure-activity relationship studies focused on endoperoxide-pyrazole hybrids. - Supply Reliability: Strict quality control ensures batch-to-batch consistency, enabling accurate mechanistic studies involving reactive oxygen species generation.

Molecular Formula C28H39N5O4
Molecular Weight 509.6 g/mol
Cat. No. B12381478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-15
Molecular FormulaC28H39N5O4
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=NOCCCCCCN3C=C(N=N3)CN4CCCC4)C
InChIInChI=1S/C28H39N5O4/c1-3-4-16-35-25-12-11-23-18-26(28(34)37-27(23)19-25)22(2)30-36-17-10-6-5-7-15-33-21-24(29-31-33)20-32-13-8-9-14-32/h11-12,18-19,21H,3-10,13-17,20H2,1-2H3/b30-22+
InChIKeyQQCCOPUCOCWXLE-JBASAIQMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial Agent-15: Chemical Identity and Baseline Activity


Antileishmanial agent-15 (also designated compound 13c) is a synthetic hybrid antileishmanial compound with the molecular formula C28H39N5O4 (molecular weight 509.64 g/mol) [1][2]. It is reported to exhibit potent inhibitory activity against both the promastigote and amastigote stages of Leishmania major [1][2]. The compound is supplied as a solid with a typical purity of ≥98%, and its CAS registry number is 2934738-38-0 [1].

Selection Rationale: Why Analog Substitution Is Not Recommended


The antileishmanial activity of structurally related compounds exhibits profound sensitivity to molecular topology, as demonstrated by the wide potency range (IC50 values from >100 µM to sub-µM) observed across closely related analog series [1]. Simple substitution of Antileishmanial agent-15 with a generic in-class analog without empirical verification would likely lead to a complete loss of target potency and/or altered selectivity, as the specific combination of functional groups and spatial arrangement required for optimal interaction with the Leishmania major molecular target is not universally conserved among its structural neighbors [1]. The quantitative evidence presented below substantiates the specific performance profile that differentiates this compound from reference standards and potential alternatives.

Head-to-Head Activity Data vs. Key Analogs


Potency Against L. major Promastigotes vs. Agent-16

Antileishmanial agent-15 demonstrates substantially higher potency against the promastigote stage of Leishmania major compared to the frontline clinical drug miltefosine. While miltefosine exhibits an IC50 of approximately 22 µM against L. major promastigotes in a 48-hour assay [1], Antileishmanial agent-15 achieves an IC50 of 0.78 µM [2]. This represents an approximately 28-fold improvement in potency in this specific in vitro model.

Leishmania major Promastigote Miltefosine IC50 Antileishmanial agent-15

Potency Against Intracellular L. major Amastigotes vs. Agent-16

The clinically relevant intracellular amastigote stage is a critical barrier for drug efficacy. Antileishmanial agent-15 inhibits L. major amastigotes with an IC50 of 0.99 µM [1]. This is >5-fold more potent than reported amastigote values for miltefosine (ED50 of 5.7 µM for L. major amastigotes) [2] and >15-fold more potent than the standard reference compound pentamidine (IC50 of 15 µM against intracellular Leishmania) [3], establishing a clear potency advantage against this disease-relevant life stage.

Leishmania major Amastigote Miltefosine Pentamidine IC50 Antileishmanial agent-15

Comparative Potency vs. Quinoline-Isatin Hybrid Agent-13

When compared directly to the established antileishmanial drug pentamidine, Antileishmanial agent-15 (IC50 = 0.78 µM) [1] is approximately 2- to 10-fold more potent against L. major promastigotes, depending on the specific strain and assay. Reported IC50 values for pentamidine against various L. major promastigote strains range from 1.6 µM to 7.7 µM [2]. This indicates a consistent, although variable, potency advantage for Antileishmanial agent-15.

Leishmania major Promastigote Pentamidine IC50 Antileishmanial agent-15

Selectivity Index (SI) Inference: Potency vs. Reported Cytotoxicity

Vendor-supplied information notes that Antileishmanial agent-15 exhibits cytotoxicity at concentrations equivalent to its anti-parasitic IC50 values [1]. This suggests a Selectivity Index (SI = CC50 / IC50) of approximately 1 for the promastigote stage (0.78 µM) and ~1 for the amastigote stage (0.99 µM) under the tested conditions. While this indicates a lack of a wide therapeutic window in this specific in vitro model, it provides a defined, quantitative baseline for cytotoxicity that must be considered when selecting this compound for cell-based assays. This is a critical differentiator from compounds that may have a wider SI but lower absolute potency, or vice versa.

Leishmania major Cytotoxicity Selectivity Index Antileishmanial agent-15

Application Scenarios for Antileishmanial Agent-15


Endoperoxide-Mediated Mechanism of Action Studies

Given its high potency against L. major promastigotes (IC50 = 0.78 µM), Antileishmanial agent-15 is best suited as a potent, sub-micromolar tool compound for investigating promastigote-specific metabolic or signaling pathways in short-term in vitro assays [1][2]. Its use should be paired with careful monitoring of host cell cytotoxicity due to the reported SI of approximately 1 [2].

SAR Studies on Pyrazole-Containing Antileishmanials

With an amastigote IC50 of 0.99 µM [2][3], this compound serves as a potent, sub-micromolar positive control in intracellular amastigote screening assays against L. major. It provides a high-barrier benchmark for evaluating the potency of novel chemical entities against the clinically relevant disease stage [3].

In Vitro Screening for Stage-Specific Activity

As a synthetic hybrid molecule (designated compound 13c) with a defined molecular formula (C28H39N5O4) [2][4], Antileishmanial agent-15 is a valuable reference for medicinal chemistry efforts focused on optimizing hybrid antileishmanial pharmacophores. Its activity profile can be used to guide the design of analogs with improved selectivity profiles [1].

Combination Therapy Studies with Standard Drugs

Given the observed potency advantage of Antileishmanial agent-15 over miltefosine and pentamidine [1][3][5], it represents a logical candidate for in vitro drug combination studies. Its distinct chemical class may allow for synergistic interactions with frontline drugs that operate via different mechanisms, a hypothesis that can be tested in L. major promastigote and amastigote models [3].

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